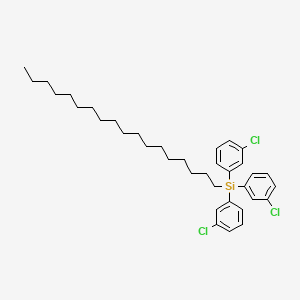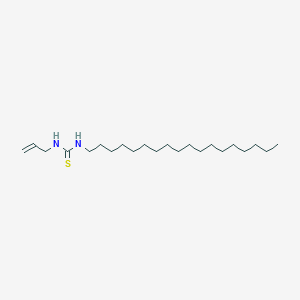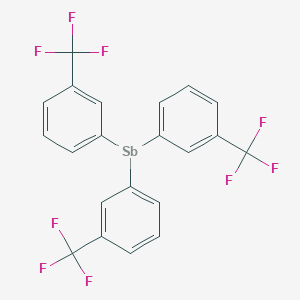
1-Butyl-1,3-diphenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1,3-diphenylurea is an organic compound with the molecular formula C17H20N2O It belongs to the class of urea derivatives, characterized by the presence of a urea functional group bonded to two phenyl groups and a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-1,3-diphenylurea can be synthesized through the reaction of 1,3-diphenylurea with butylamine. The reaction typically involves heating the reactants in a suitable solvent, such as dioxane, in the presence of a catalyst like triethylenediamine. The reaction proceeds through a transamidation mechanism, where the butylamine replaces one of the phenyl groups in the urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1,3-diphenylurea undergoes various chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.
Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or alkylating agents in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Substituted urea derivatives.
Oxidation Reactions: Oxidized urea derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
1-Butyl-1,3-diphenylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-butyl-1,3-diphenylurea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as epoxide hydrolase, which plays a role in various biological processes . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
1,3-Diphenylurea: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
1-Butyl-1,3-dimethylurea: Contains methyl groups instead of phenyl groups, altering its chemical properties and reactivity.
1-Benzyl-1,3-diphenylurea: Contains a benzyl group instead of a butyl group, affecting its steric and electronic properties.
Uniqueness: 1-Butyl-1,3-diphenylurea is unique due to the presence of both phenyl and butyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
75670-25-6 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1-butyl-1,3-diphenylurea |
InChI |
InChI=1S/C17H20N2O/c1-2-3-14-19(16-12-8-5-9-13-16)17(20)18-15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3,(H,18,20) |
Clé InChI |
WYXXRTPKOPVRGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)




![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)

![Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate](/img/structure/B11954705.png)
![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)

![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)



